1-[(5-Methylthiophen-2-yl)methyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Methylthiophen-2-yl)methyl]azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 5-methylthiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methylthiophen-2-yl)methyl]azetidine can be achieved through several methods. One common approach involves the use of azetidine derivatives and thiophene compounds. For instance, the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates can yield azetidine derivatives . Another method involves the photo-induced copper catalysis via [3+1] radical cascade cyclization, which is characterized by double C-H activation and operational simplicity .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. The use of visible-light-induced copper catalysis is particularly advantageous due to its cost-effectiveness and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methylthiophen-2-yl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted azetidines .
Scientific Research Applications
1-[(5-Methylthiophen-2-yl)methyl]azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-[(5-Methylthiophen-2-yl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The azetidine ring and thiophene moiety contribute to its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
1-[(5-Methylthiophen-2-yl)methyl]piperazine: This compound shares the thiophene moiety but has a piperazine ring instead of an azetidine ring.
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 2,5-dimethylthiophen-3-yl derivatives exhibit similar structural features and biological activities.
Uniqueness
1-[(5-Methylthiophen-2-yl)methyl]azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. The combination of the azetidine ring with the thiophene moiety enhances its potential as a versatile scaffold in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H13NS |
---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
1-[(5-methylthiophen-2-yl)methyl]azetidine |
InChI |
InChI=1S/C9H13NS/c1-8-3-4-9(11-8)7-10-5-2-6-10/h3-4H,2,5-7H2,1H3 |
InChI Key |
BRCRCEHKLPYFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.